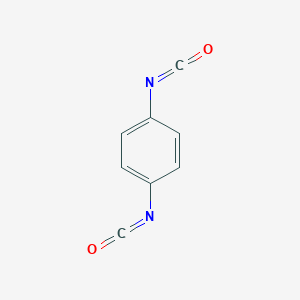
1,4-Phenylene diisocyanate
Cat. No. B094882
Key on ui cas rn:
104-49-4
M. Wt: 160.13 g/mol
InChI Key: ALQLPWJFHRMHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05233010
Procedure details


A 9 oz. Fisher Porter bottle was charged with p-phenylenediamine (2.16 g, 20 mmol), N-cyclohexyl-N',N',N",N"-tetraethyl guanidine (10.12 g, 40 mmol), triethylamine (8.4 mL, 60 mmol) and 100 mL CH2Cl2 and then pressurized to 80 psi with CO2. An exothermic reaction occurred upon addition of the CO2 and after stirring for 30 min. at room temperature the solution was cooled to 0° C. in an ice bath. Phosphorous oxychloride (3.7 mL, 40 mmol) was added rapidly to the cold solution causing an exothermic reaction and formation of a pale yellow precipitate. Removal of the ice bath and stirring at room temperature for an additional 30 min. followed by the addition of 150 mL of diethyl ether and filtration through celite gave a pale yellow filtrate from which 2.03 g (62%) of pure p-phenylenediisocyanate was isolated by crystallization.

[Compound]
Name
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
Quantity
10.12 g
Type
reactant
Reaction Step One






Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=C(N)C=1.C([N:11]([CH2:14][CH3:15])[CH2:12]C)C.[C:16](=O)=[O:17].P(Cl)(Cl)(Cl)=[O:20]>C(Cl)Cl>[C:14]1([N:11]=[C:12]=[O:20])[CH:15]=[CH:1][C:6]([N:7]=[C:16]=[O:17])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1N)N
|
[Compound]
|
Name
|
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
|
|
Quantity
|
10.12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 30 min. at room temperature the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C. in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an exothermic reaction and formation of a pale yellow precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at room temperature for an additional 30 min.
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 150 mL of diethyl ether and filtration through celite
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.03 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
